3-Ethoxy-5-fluorobenzaldehyde
Overview
Description
3-Ethoxy-5-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the third position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Many organic compounds like “3-Ethoxy-5-fluorobenzaldehyde” can interact with various proteins, enzymes, or cellular structures in the body. The specific targets would depend on the chemical structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular structure. The exact mode of action would depend on the specific targets and the nature of the compound .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, its absorption could be influenced by its solubility, its distribution could be affected by its size and polarity, its metabolism could be determined by its chemical reactivity, and its excretion could be influenced by its stability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that are crucial for the formation of complex molecules. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids . Additionally, this compound can participate in condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of pharmaceuticals .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may modulate the activity of enzymes involved in the glycolytic pathway, thereby altering the energy production within the cell . Furthermore, this compound can induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that the compound can cross the blood-brain barrier, potentially affecting central nervous system function . It is crucial to determine the appropriate dosage to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and adipose tissue . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions . Investigating the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-ethoxybenzaldehyde with a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-Ethoxy-5-fluorobenzaldehyde may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3-Ethoxy-5-fluorobenzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-fluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-fluorobenzaldehyde: Fluorine atom is positioned differently on the benzene ring.
3-Ethoxybenzaldehyde: Lacks the fluorine substituent.
Uniqueness
3-Ethoxy-5-fluorobenzaldehyde is unique due to the specific positioning of its ethoxy and fluorine groups, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for targeted research and applications where these properties are advantageous .
Properties
IUPAC Name |
3-ethoxy-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKRMOJSUEPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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